2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a chlorophenoxy group, a morpholino group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorophenol: This can be achieved through the chlorination of phenol.
Formation of 4-chlorophenoxyacetic acid: This involves the reaction of 4-chlorophenol with chloroacetic acid under basic conditions.
Synthesis of 2-(4-chlorophenoxy)acetamide: This step involves the reaction of 4-chlorophenoxyacetic acid with ammonia or an amine.
Introduction of the morpholino group: This can be done by reacting 2-(4-chlorophenoxy)acetamide with morpholine in the presence of a suitable catalyst.
Incorporation of the thiophene ring: The final step involves the reaction of the intermediate compound with a thiophene derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(2-piperidino-2-(thiophen-2-yl)ethyl)acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.
2-(4-chlorophenoxy)-N-(2-morpholino-2-(furan-2-yl)ethyl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the morpholino group and thiophene ring, in particular, may enhance its biological activity and make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c19-14-3-5-15(6-4-14)24-13-18(22)20-12-16(17-2-1-11-25-17)21-7-9-23-10-8-21/h1-6,11,16H,7-10,12-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGBEUGVRLDVOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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